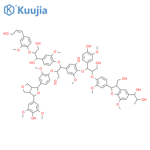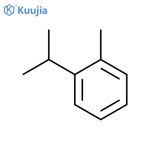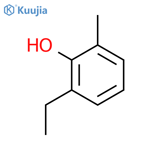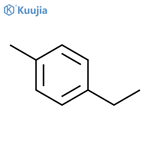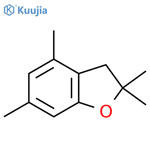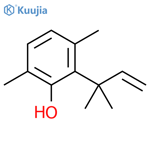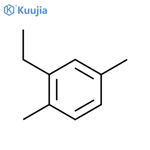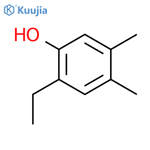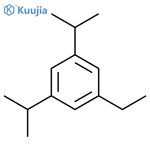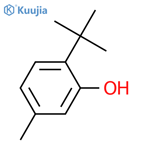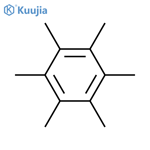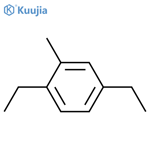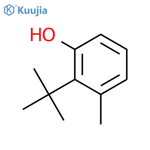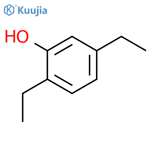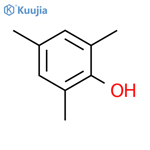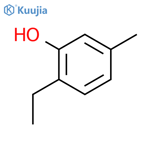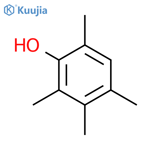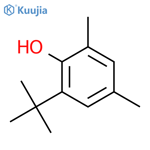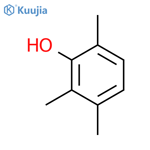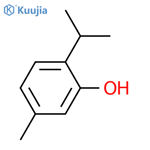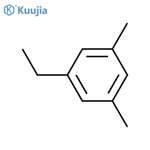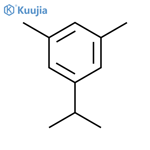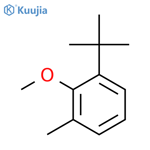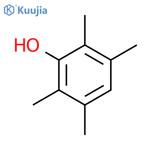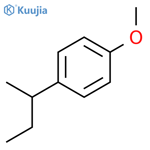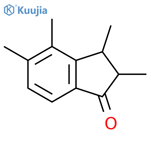- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin, Bioresource Technology, 2016, 221, 568-575
Cas no 35946-91-9 (2,5-Diisopropylphenol)
2,5-ジイソプロピルフェノールは、フェノール系化合物の一種で、分子式C12H18Oで表される有機化合物です。この化合物は、2つのイソプロピル基がフェノール環の2位と5位に結合した構造を持ち、高い熱安定性と化学的安定性を示します。有機合成中間体としての用途が広く、特に医薬品や農薬の製造において重要な役割を果たします。また、その特異的な構造により、他のフェノール誘導体と比べて反応性や溶解性が異なる点が特徴です。実験室規模から工業生産まで、多様な条件下で利用可能な汎用性の高い化合物です。
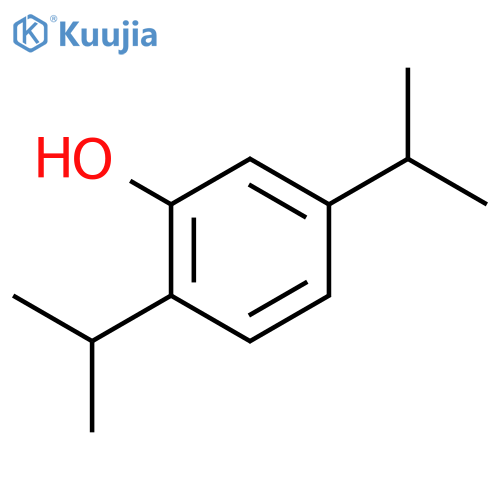
2,5-Diisopropylphenol structure
商品名:2,5-Diisopropylphenol
2,5-Diisopropylphenol 化学的及び物理的性質
名前と識別子
-
- Phenol,2,5-bis(1-methylethyl)-
- 2,5-di(propan-2-yl)phenol
- 2,5-Diisopropylphenol
- 2,4-DIHYDROXY-8-METHOXYQUINOLINE
- 2,5-Diisopropylphenol1000µg
- 2-Hydroxy-1.4-diisopropyl-benzol
- EINECS 252-807-4
- CHEMBL1795398
- AC-31575
- VFNUNYPYULIJSN-UHFFFAOYSA-
- AS-78349
- 2,5-BIS(1-METHYLETHYL)PHENOL
- AMY16868
- SCHEMBL771497
- EX-A2718
- CS-0154292
- InChI=1/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3
- UNII-H4WT3D9GR6
- DTXSID2073483
- VFNUNYPYULIJSN-UHFFFAOYSA-N
- 2,5-bis(propan-2-yl)phenol
- EN300-310457
- H4WT3D9GR6
- 2,5-bis(1-methylethyl)-phenol
- 2,5diisopropylphenol
- 35946-91-9
- PROPOFOL IMPURITY D [EP IMPURITY]
- Q27279642
- Z1255450103
- 2,5-Bis(1-methylethyl)phenol, 9CI
- NS00029955
- Phenol, 2,5-bis(1-methylethyl)-
- CHEBI:138753
- D95142
- AKOS024058692
- DB-250879
- Propofol EP impurity D
- 2,5-Bis(1-methylethyl)phenol; 2,5-Diisopropylphenol; Propofol Imp. D (EP)
-
- MDL: MFCD00026396
- インチ: InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3
- InChIKey: VFNUNYPYULIJSN-UHFFFAOYSA-N
- ほほえんだ: CC(C1C=CC(C(C)C)=CC=1O)C
計算された属性
- せいみつぶんしりょう: 178.13600
- どういたいしつりょう: 178.136
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 9
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 密度みつど: 0.948
- ふってん: 263°Cat760mmHg
- フラッシュポイント: 119.9°C
- 屈折率: 1.512
- PSA: 20.23000
- LogP: 3.63900
2,5-Diisopropylphenol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
2,5-Diisopropylphenol 税関データ
- 税関コード:2907199090
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2,5-Diisopropylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00780163-100mg |
2,5-Diisopropylphenol |
35946-91-9 | 95% | 100mg |
¥1445.0 | 2022-04-14 | |
| eNovation Chemicals LLC | Y1050554-250mg |
2,5-bis(propan-2-yl)phenol |
35946-91-9 | 95% | 250mg |
$235 | 2024-06-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X43645-250mg |
2,5-Diisopropylphenol |
35946-91-9 | 95% | 250mg |
¥791.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X43645-100mg |
2,5-Diisopropylphenol |
35946-91-9 | 95% | 100mg |
¥444.0 | 2024-07-16 | |
| Ambeed | A930660-1g |
2,5-Diisopropylphenol |
35946-91-9 | 95% | 1g |
$443.0 | 2025-02-21 | |
| Enamine | EN300-310457-0.25g |
2,5-bis(propan-2-yl)phenol |
35946-91-9 | 95.0% | 0.25g |
$194.0 | 2025-03-19 | |
| Enamine | EN300-310457-0.05g |
2,5-bis(propan-2-yl)phenol |
35946-91-9 | 95.0% | 0.05g |
$91.0 | 2025-03-19 | |
| Enamine | EN300-310457-0.5g |
2,5-bis(propan-2-yl)phenol |
35946-91-9 | 95.0% | 0.5g |
$363.0 | 2025-03-19 | |
| AstaTech | D95142-0.25/G |
2,5-DIISOPROPYLPHENOL |
35946-91-9 | 95% | 0.25g |
$542 | 2023-09-19 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB59671-0.1g |
2,5-Diisopropylphenol |
35946-91-9 | 97% | 0.1g |
¥2040 | 2023-09-15 |
2,5-Diisopropylphenol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
リファレンス
2,5-Diisopropylphenol Raw materials
2,5-Diisopropylphenol Preparation Products
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- o-Cymene (527-84-4)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 4-Ethyltoluene (622-96-8)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 2-tert-butyl-5-methylphenol (88-60-8)
- Hexamethylbenzene (87-85-4)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- 2,4,6-Trimethylphenol (527-60-6)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2,5-Diisopropylphenol (35946-91-9)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- 2,3,6-Trimethylphenol (2416-94-6)
- Thymol (89-83-8)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
2,5-Diisopropylphenol 関連文献
-
Charles S. Weinert,Andrew E. Fenwick,Phillip E. Fanwick,Ian P. Rothwell Dalton Trans. 2003 532
35946-91-9 (2,5-Diisopropylphenol) 関連製品
- 118-82-1(4,4'-Methylenebis(2,6-DI-tert-butylphenol))
- 96-70-8(2-tert-butyl-4-ethylphenol)
- 96-76-4(2,4-Di-tert-butylphenol)
- 2409-55-4(2-Tert-Butyl-4-methylphenol)
- 1020-31-1(3,5-Di-tert-butylcatechol)
- 88-60-8(2-tert-butyl-5-methylphenol)
- 128-39-2(2,6-Di-tert-butylphenol)
- 2078-54-8(Propofol)
- 88-58-4(2,5-Di-tert-butylhydroquinone)
- 89-83-8(Thymol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:35946-91-9)2,5-Diisopropylphenol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:35946-91-9)2,5-Diisopropylphenol

清らかである:99%
はかる:1g
価格 ($):399.0
